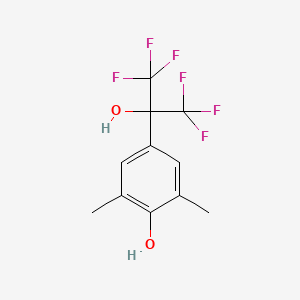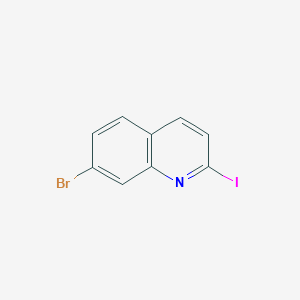
7-Fluoro-5-isopropoxyquinazolin-4(1H)-one
Übersicht
Beschreibung
7-Fluoro-5-isopropoxyquinazolin-4(1H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of a fluorine atom and an isopropoxy group, has garnered interest due to its potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-5-isopropoxyquinazolin-4(1H)-one typically involves the condensation of an aldehyde or ketone with 2-aminobenzamide. One common method includes the use of a heterogeneous Lewis acid catalyst, such as cross-linked poly(4-vinylpyridine) supported BF3, which facilitates the reaction in ethanol at reflux conditions . This method is advantageous due to its efficiency, ease of purification, and the ability to reuse the catalyst multiple times without losing activity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, can make the industrial production more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
7-Fluoro-5-isopropoxyquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinone derivatives.
Substitution: The fluorine atom and isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Medicine: Due to its pharmacological properties, it is being investigated as a lead compound for the development of new therapeutic agents.
Industry: The compound’s unique chemical structure makes it valuable in the development of agrochemicals and other industrial applications.
Wirkmechanismus
The mechanism of action of 7-Fluoro-5-isopropoxyquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,7-Difluoroquinazolin-4(3H)-one: Another fluorinated quinazolinone with similar biological activities.
6-Methoxy-7-fluoroquinazolin-4-one: A compound with a methoxy group instead of an isopropoxy group, exhibiting different pharmacological properties.
Uniqueness
7-Fluoro-5-isopropoxyquinazolin-4(1H)-one is unique due to the specific combination of a fluorine atom and an isopropoxy group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
557771-28-5 |
|---|---|
Molekularformel |
C11H11FN2O2 |
Molekulargewicht |
222.22 g/mol |
IUPAC-Name |
7-fluoro-5-propan-2-yloxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C11H11FN2O2/c1-6(2)16-9-4-7(12)3-8-10(9)11(15)14-5-13-8/h3-6H,1-2H3,(H,13,14,15) |
InChI-Schlüssel |
JHKGIILODWPREB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC(=CC2=C1C(=O)NC=N2)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B8785189.png)

![1-(4-Fluorobenzyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B8785207.png)


![2-(Dimethylamino)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B8785227.png)


![7-Bromoimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B8785238.png)

![1,4-Dioxaspiro[4.5]decan-6-ylmethanol](/img/structure/B8785259.png)

![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one](/img/structure/B8785277.png)
